The synthesis of vidarabine monophosphate can be achieved through several methods. A notable procedure involves dissolving vidarabine in triethyl phosphate and then adding phosphorus oxychloride under low-temperature conditions. This method allows for a straightforward synthesis route with high yields and reduced costs. The process includes:
This method emphasizes simplicity and efficiency, making it suitable for industrial-scale production.
Vidarabine monophosphate has a molecular formula of with a molecular weight of approximately 347.22 g/mol. The structure features an arabinofuranosyl moiety attached to an adenine base, with a phosphate group at the 5' position. Key structural details include:
NC1=NC=NC2=C1N=CN2[C@@H]1O[C@H](CO)[C@@H](O)[C@@H]1O
.Vidarabine monophosphate primarily participates in reactions involving phosphorylation and incorporation into viral DNA. Upon entering the host cell, it undergoes further phosphorylation to form vidarabine diphosphate and triphosphate forms:
The mechanism of action of vidarabine monophosphate involves two primary processes:
This dual mechanism effectively inhibits the replication of various DNA viruses, making vidarabine monophosphate a potent antiviral agent.
The physical and chemical properties of vidarabine monophosphate are crucial for understanding its behavior in biological systems:
Vidarabine monophosphate is primarily used in scientific research and clinical settings due to its antiviral properties:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2